molecular formula C21H23NO6S B15040353 dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B15040353
M. Wt: 417.5 g/mol
InChI Key: NBLABCGSBQVZSZ-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with dicarboxylate ester groups and an acetylated amino side chain bearing a 3,5-dimethylphenoxy moiety.

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

dimethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C21H23NO6S/c1-11-7-12(2)9-13(8-11)28-10-16(23)22-19-18(21(25)27-4)17-14(20(24)26-3)5-6-15(17)29-19/h7-9,14H,5-6,10H2,1-4H3,(H,22,23)

InChI Key

NBLABCGSBQVZSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: Dimethyl 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

The closest analog identified is the positional isomer with a 2,3-dimethylphenoxy group instead of 3,5-dimethylphenoxy (CID: 146772385) . Key differences include:

Property 3,5-Dimethylphenoxy Compound (Target) 2,3-Dimethylphenoxy Compound (Analog)
Substituent Position Meta (3,5) methyl groups Ortho (2,3) methyl groups
Predicted CCS (Ų) [M+H]+ Not reported 198.8
Stereoelectronic Effects Symmetrical meta substitution Asymmetrical ortho substitution

Structural Implications :

  • Electronic Effects: Symmetrical meta-methyl groups may delocalize electron density more uniformly across the phenoxy ring, altering reactivity in electrophilic substitutions.
Broader Class: Cyclopenta[b]thiophene Derivatives

While direct data for the target compound are lacking, cyclopenta[b]thiophene derivatives are known for:

  • Photophysical Properties : Thiophene cores often exhibit tunable luminescence, but the dicarboxylate esters in this compound may reduce conjugation, shifting absorption/emission spectra.
  • Biological Activity: Analogous compounds with acetylated amino side chains show protease inhibition, but substituent positioning (e.g., 3,5- vs. 2,3-dimethylphenoxy) critically modulates selectivity .

Computational and Experimental Data Gaps

Predicted Collision Cross Section (CCS)

The analog’s CCS values for adducts (e.g., [M+H]+: 198.8 Ų, [M+Na]+: 206.1 Ų) suggest a compact conformation .

Biological Activity

Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

  • Molecular Formula : C20H24N2O5S
  • Molecular Weight : 396.48 g/mol
  • CAS Number : Not specified in available literature.

Structural Characteristics

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the dimethylphenoxyacetyl group suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiophene have shown potent effects against various cancer cell lines:

  • Mechanism of Action : Many thiophene derivatives act as topoisomerase inhibitors, which interfere with DNA replication and transcription. This mechanism has been validated through in vitro studies demonstrating inhibition of topoisomerase II activity and subsequent induction of apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that related compounds exhibited IC50 values ranging from 0.78 to 18 nM against multiple cancer cell lines including breast and colon cancers .
    • Another investigation highlighted the ability of these compounds to induce reactive oxygen species (ROS), leading to enhanced apoptotic effects in treated cells .

Antiviral Activity

The compound's structural features may also confer antiviral properties. Similar compounds have been classified under antiviral agents, suggesting potential efficacy against viral infections. The specific mechanisms are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells .

Toxicological Profile

The safety profile of this compound is crucial for its therapeutic application. Preliminary studies indicate low toxicity towards normal cells while maintaining efficacy against cancer cells, which is a desirable trait for any anticancer agent .

Comparative Analysis of Biological Activities

CompoundBiological ActivityIC50 (nM)Reference
This compoundAnticancer0.78 - 18
Related Thiophene DerivativeTopoisomerase II Inhibitor< 20
Other Thiophene CompoundsROS InductionVaries

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